molecular formula C19H22FN3O5 B601366 Gatifloxacin N-Oxide CAS No. 1798008-43-1

Gatifloxacin N-Oxide

Cat. No.: B601366
CAS No.: 1798008-43-1
M. Wt: 391.4 g/mol
InChI Key: INAPBMHQEZGEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gatifloxacin N-Oxide is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The N-Oxide derivative is of interest due to its potential enhanced pharmacological properties and unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin N-Oxide typically involves the oxidation of Gatifloxacin. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

  • Dissolving Gatifloxacin in an appropriate solvent.
  • Adding the oxidizing agent gradually while maintaining the reaction temperature.
  • Isolating the product through filtration or crystallization.
  • Purifying the compound using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Gatifloxacin N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxides.

    Reduction: Reduction reactions can revert the N-Oxide back to Gatifloxacin.

    Substitution: The N-Oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Higher oxides of Gatifloxacin.

    Reduction: Gatifloxacin.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Gatifloxacin N-Oxide has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidation-reduction mechanisms and the behavior of N-Oxide functional groups.

    Biology: Investigated for its potential enhanced antibacterial activity compared to Gatifloxacin.

    Medicine: Explored for its potential use in treating bacterial infections with improved efficacy and reduced side effects.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of Gatifloxacin N-Oxide is similar to that of Gatifloxacin. It inhibits bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. The N-Oxide group may enhance the binding affinity or stability of the compound, leading to improved antibacterial activity.

Comparison with Similar Compounds

    Gatifloxacin: The parent compound with broad-spectrum antibacterial activity.

    Moxifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial properties.

    Levofloxacin: A third-generation fluoroquinolone with a slightly different spectrum of activity.

Uniqueness: Gatifloxacin N-Oxide is unique due to the presence of the N-Oxide functional group, which may confer enhanced pharmacological properties such as increased stability, improved solubility, or reduced toxicity. Its distinct chemical behavior also makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Gatifloxacin N-Oxide is a derivative of Gatifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and comparative analysis with other fluoroquinolones.

This compound is characterized by the presence of an N-oxide functional group, which enhances its reactivity and biological activity. The full chemical name is 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid N-oxide, with a molecular formula of C_19H_22FN_3O_4 and a molecular weight of approximately 391.39 g/mol. The N-oxide moiety is believed to improve the compound's binding affinity to bacterial enzymes, thereby enhancing its antibacterial efficacy .

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair in bacteria. The binding affinity of this compound to these enzymes is significantly higher than that of Gatifloxacin itself, attributed to the enhanced hydrogen bonding capabilities provided by the N-oxide group .

CompoundTarget EnzymeBinding AffinityActivity Type
GatifloxacinDNA gyraseHighBactericidal
This compoundDNA gyraseHigherBactericidal
MoxifloxacinDNA gyraseModerateBactericidal

Biological Activity

Research indicates that this compound maintains significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its enhanced interaction with bacterial enzymes allows it to overcome some resistance mechanisms that affect other fluoroquinolones. Notably, studies have shown that this compound can effectively inhibit clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) when delivered via advanced formulations such as cubosomal nanoparticles .

Case Study: Efficacy Against MRSA

A recent study evaluated the efficacy of this compound in treating bacterial keratitis caused by MRSA. The results demonstrated that this compound-loaded cubosomal formulations significantly improved corneal permeation and reduced infection severity compared to standard aqueous formulations. This suggests that the N-oxide derivative not only retains but potentially enhances the therapeutic effects of Gatifloxacin .

Comparative Analysis with Other Fluoroquinolones

This compound shares structural similarities with other fluoroquinolones but exhibits unique pharmacokinetic properties due to its N-oxide group. The following table summarizes key comparisons:

Table 2: Comparative Properties of Fluoroquinolones

CompoundSpectrum of ActivityUnique Features
GatifloxacinBroad-spectrumHigh affinity for DNA gyrase
CiprofloxacinStrong against Gram-negativeEffective in urinary tract infections
LevofloxacinEnhanced potency against Streptococcus pneumoniaeImproved bioavailability
MoxifloxacinExtended spectrum including anaerobesLonger half-life
NorfloxacinOlder generationLess potent than newer fluoroquinolones
This compound Broad-spectrumEnhanced binding affinity due to N-oxide

Properties

CAS No.

1798008-43-1

Molecular Formula

C19H22FN3O5

Molecular Weight

391.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-oxidopiperazin-1-ium-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O5/c1-10-9-23(27,6-5-21-10)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)8-13(17(12)24)19(25)26/h7-8,10-11,21H,3-6,9H2,1-2H3,(H,25,26)

InChI Key

INAPBMHQEZGEQN-UHFFFAOYSA-N

Canonical SMILES

CC1C[N+](CCN1)(C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-]

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.